1-(2-Chloropyridin-4-yl)-4-ethylpiperazine
Overview
Description
1-(2-Chloropyridin-4-yl)-4-ethylpiperazine, also known as CEP, is an organic compound with a wide range of applications in the fields of synthetic chemistry, biochemistry and pharmacology. CEP is a derivative of piperazine and is used as a building block for the synthesis of pharmaceuticals, agrochemicals and other compounds. CEP is a versatile compound due to its ability to form numerous derivatives, which can be used for different purposes.
Scientific Research Applications
Structural Characterization and Analysis
- Isothiazolopyridines, which are closely related to 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine, have been structurally characterized, revealing significant interactions like hydrogen bonds and π-π interactions. These structural insights are crucial for understanding their potential applications in pharmaceuticals and materials science (Karczmarzyk & Malinka, 2008).
Potential Nootropic Agents
- Some derivatives of this compound have been synthesized and tested for nootropic (cognitive-enhancing) activity. This indicates potential applications in treating cognitive disorders or improving cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).
Antimicrobial Activity
- New compounds synthesized from this compound and related structures have shown variable and modest antimicrobial activity against certain bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antitubercular Studies
- Derivatives involving structures similar to this compound have been synthesized and tested for antitubercular activity, indicating potential applications in tuberculosis treatment (Vavaiya et al., 2022).
Crystallographic and Mesogenic Studies
- The crystallographic studies of 1,4-Di-4-pyridylpiperazine, a compound structurally related to this compound, provide insights into its mesogenic behaviors, which are important for applications in materials science, particularly in the field of liquid crystals (Lin et al., 2007).
Anticonvulsant Properties
- Some derivatives of this compound exhibit anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and related seizure disorders (Obniska et al., 2005).
Synthesis of Heterocyclic Compounds
- The synthesis of new heterocyclic compounds utilizing structures related to this compound has been reported, indicating potential applications in the development of novel pharmaceuticals or chemical intermediates (Ju Xiu-lian, 2008).
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-14-5-7-15(8-6-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHIIYMBCICTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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